molecular formula C9H17NO B13169902 1-(4-Methylpyrrolidin-3-yl)butan-1-one

1-(4-Methylpyrrolidin-3-yl)butan-1-one

Cat. No.: B13169902
M. Wt: 155.24 g/mol
InChI Key: IZZZXPHZEUGPCD-UHFFFAOYSA-N
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Description

1-(4-Methylpyrrolidin-3-yl)butan-1-one is a ketone derivative featuring a butanone backbone substituted with a 4-methylpyrrolidin-3-yl group. For instance, compounds with similar pyrrolidine or piperidine moieties are often employed as intermediates in drug synthesis or as ligands in coordination chemistry .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(4-methylpyrrolidin-3-yl)butan-1-one

InChI

InChI=1S/C9H17NO/c1-3-4-9(11)8-6-10-5-7(8)2/h7-8,10H,3-6H2,1-2H3

InChI Key

IZZZXPHZEUGPCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CNCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyrrolidin-3-yl)butan-1-one typically involves the reaction of 4-methylpyrrolidine with butanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include rigorous purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyrrolidin-3-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Methylpyrrolidin-3-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and activity. It can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 1-(4-Methylpyrrolidin-3-yl)butan-1-one and related butanone derivatives.

Table 1: Comparative Analysis of Butanone Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Source
1-(4-Methylpyrrolidin-3-yl)butan-1-one 4-Methylpyrrolidin-3-yl C₉H₁₇NO* ~155.24* Organic synthesis, pharmaceutical intermediates (inferred) -
1-(Pyridin-2-yl)butan-1-one Pyridin-2-yl C₉H₁₁NO 149.19 Agrochemicals, dyes, ligand chemistry
1-(4-Hydroxypiperidin-1-yl)butan-1-one 4-Hydroxypiperidin-1-yl C₉H₁₇NO₂ 171.24 Pharmaceutical intermediates, hydrogen-bonding capability
1-(6-Chloropyridin-3-yl)butan-1-one 6-Chloropyridin-3-yl C₉H₁₀ClNO 183.64 High-purity pharmaceutical intermediate
1-(4-Cyclohexylphenyl)butan-1-one 4-Cyclohexylphenyl C₁₆H₂₂O 230.35 Building block for materials science

Structural and Functional Insights

In contrast, the pyridin-2-yl group in 1-(Pyridin-2-yl)butan-1-one offers aromaticity and π-stacking capabilities, making it suitable for coordination chemistry . The 4-hydroxypiperidin-1-yl substituent in 1-(4-Hydroxypiperidin-1-yl)butan-1-one provides a hydroxyl group for hydrogen bonding, which could improve solubility and biological activity .

Molecular Weight and Physicochemical Properties :

  • Chlorine substitution in 1-(6-Chloropyridin-3-yl)butan-1-one increases molecular weight (183.64 g/mol) and lipophilicity, which may enhance membrane permeability in drug candidates .
  • The cyclohexylphenyl group in 1-(4-Cyclohexylphenyl)butan-1-one contributes to high molecular weight (230.35 g/mol) and hydrophobicity, favoring applications in polymer or material sciences .

Applications in Synthesis: Pyridine- and chloropyridine-substituted butanones are widely used in pharmaceutical intermediates due to their electron-withdrawing effects, which facilitate nucleophilic reactions . Piperidine and pyrrolidine derivatives are common in central nervous system (CNS) drug design, leveraging their ability to cross the blood-brain barrier .

Biological Activity

1-(4-Methylpyrrolidin-3-yl)butan-1-one is an organic compound with significant interest in medicinal chemistry and pharmacology. Its structural characteristics, including a pyrrolidine ring and a butanone moiety, suggest potential interactions with various biological targets, influencing enzymatic pathways and receptor activities.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylpyrrolidin-3-yl)butan-1-one is C₉H₁₇NO. The compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) substituted with a butanone group, enhancing its reactivity and biological activity. The methyl group on the pyrrolidine ring further contributes to its unique chemical properties.

Biological Activity

Research indicates that 1-(4-Methylpyrrolidin-3-yl)butan-1-one interacts with various biological molecules, potentially affecting multiple pathways:

  • Receptor Binding : The compound may exhibit binding affinities to specific receptors, influencing neurotransmitter systems.
  • Enzyme Interaction : It is hypothesized to modulate enzymatic activities, which could lead to therapeutic applications in treating neurological disorders or other conditions.

The mechanism of action for 1-(4-Methylpyrrolidin-3-yl)butan-1-one is not fully elucidated; however, it likely involves:

  • Target Interaction : Binding to specific receptors or enzymes within the biological system.
  • Pathway Modulation : Altering signaling pathways that could lead to physiological effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of 1-(4-Methylpyrrolidin-3-yl)butan-1-one:

  • Neuropharmacological Studies : Initial findings suggest that compounds with similar structures exhibit anxiolytic and antidepressant effects. Research focused on the interaction of this compound with serotonin and dopamine receptors could provide insights into its potential therapeutic uses.
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of 1-(4-Methylpyrrolidin-3-yl)butan-1-one. Preliminary data indicate low toxicity in vitro, but further in vivo studies are necessary to confirm these results.

Comparative Analysis

To better understand the uniqueness of 1-(4-Methylpyrrolidin-3-yl)butan-1-one, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-oneSimilar pyrrolidine structureDifferent functional groups affecting properties
N,N-Diethyl-2-methylpyrrolidineContains two ethyl groups attached to nitrogenVaries in alkyl substitution, influencing activity
TianeptineA distinct piperidine derivativeKnown for antidepressant properties

The comparison highlights how variations in structure can influence biological activity and pharmacological profiles.

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